molecular formula C8H7BF3NO3 B1437053 (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid CAS No. 88978-20-5

(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid

Cat. No.: B1437053
CAS No.: 88978-20-5
M. Wt: 232.95 g/mol
InChI Key: NCOITLDGNKHMSB-UHFFFAOYSA-N
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Description

(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H7BF3NO3 and a molecular weight of 232.95 g/mol . This compound is characterized by the presence of a trifluoroacetamido group attached to a phenyl ring, which is further bonded to a boronic acid moiety. It is commonly used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 3-Aminophenylboronic acid

    Reagent: Trifluoroacetic anhydride

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The trifluoroacetamido group can be reduced under specific conditions to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or anhydrides

    Reduction: Corresponding amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoroacetamido group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.

Biological Activity

(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Structural Characteristics

The compound features a boronic acid moiety attached to a phenyl ring with a trifluoroacetamido group. This structural arrangement enhances its solubility and stability, making it suitable for various biological applications. The trifluoroacetamido group is particularly significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Boronic acids, including this compound, are known for their diverse biological activities. Below are the key areas of biological activity associated with this compound:

  • Antibacterial Activity : Boronic acids have shown potential in inhibiting bacterial growth. Studies indicate that phenylboronic acids can interact with bacterial cell surfaces, leading to cell aggregation and subsequent bacterial death .
  • Anti-inflammatory Effects : Computer-aided predictions suggest that this compound may exhibit anti-inflammatory properties. Its ability to bind to specific biological targets could modulate inflammatory pathways.
  • Anticancer Properties : Research has indicated that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. For instance, modifications of related compounds have demonstrated significant antiproliferative effects on cancer cells by disrupting cell cycle progression .

Antibacterial Studies

A study investigated the antibacterial activity of various boronic acids against Escherichia coli and Bacillus cereus. Results showed that certain phenylboronic acids led to significant reductions in bacterial viability due to their ability to aggregate bacteria through interactions with glycolipids on the bacterial surface .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli10
This compoundB. cereus15

Anti-inflammatory Mechanisms

The potential anti-inflammatory effects of this compound were explored through docking studies with VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). The compound was found to fit well into the ATP-binding site of VEGFR-2, suggesting a mechanism for inhibiting angiogenesis in inflammatory conditions .

Anticancer Activity

In a separate study focusing on related boronic acids as proteasome inhibitors, compounds were shown to halt cell cycle progression at the G2/M phase in U266 cells. This mechanism is crucial for cancer treatment as it leads to growth inhibition in malignant cells .

Case Studies

  • VEGFR-2 Inhibition : A case study highlighted the design of a derivative of this compound aimed at inhibiting VEGFR-2. The compound demonstrated a binding energy score of -20.20 kcal/mol during molecular docking simulations, indicating strong potential as an antiangiogenic agent .
  • Combination Therapy : Another study examined the use of boronic acids in combination with β-lactam antibiotics against resistant bacterial strains. The results indicated that these compounds could significantly enhance the efficacy of β-lactams by lowering their minimum inhibitory concentration (MIC), suggesting a synergistic effect .

Properties

IUPAC Name

[3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOITLDGNKHMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660241
Record name [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88978-20-5
Record name [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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